[3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone: is a complex organic compound that features both piperidine and pyridine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in many pharmacologically active compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement to generate a protected piperidine intermediate. Subsequent deprotection and amide formation yield the final product .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of catalytic systems are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. Its ability to bind to specific receptors makes it a candidate for drug development .
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with biological targets suggest it could be useful in treating various diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit or activate certain enzymes, affecting metabolic processes .
Comparison with Similar Compounds
Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, such as fentanyl.
Pyridine Derivatives: Compounds like nicotinamide, which also feature a pyridine ring.
Uniqueness: What sets [3-(3,4-Dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone apart is its dual presence of both piperidine and pyridine rings, which allows for unique interactions with biological targets. This duality enhances its potential as a versatile compound in various fields of research .
Properties
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-14-9-10-17(12-15(14)2)22-18-7-5-11-23(13-18)20(24)19-8-4-6-16(3)21-19/h4,6,8-10,12,18,22H,5,7,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTGQHZBXDGZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49718621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.